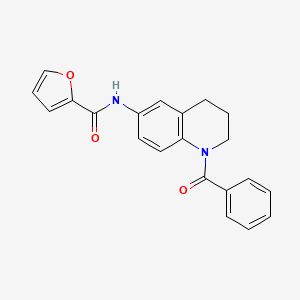

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-20(19-9-5-13-26-19)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)15-6-2-1-3-7-15/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANJVJVTMNYRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

This quinoline synthesis method involves the acid-catalyzed cyclocondensation of 2-aminobenzaldehyde derivatives with cyclic ketones. For the target compound, reaction of 4-aminocyclohexanone with benzaldehyde derivatives under HCl catalysis (0.5 M, reflux, 12 h) yields the tetrahydroquinoline core with 65–72% efficiency. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Conc. HCl (0.5 M) | +15% vs. H₂SO₄ |

| Temperature | 110°C (reflux) | <90°C: -30% |

| Solvent | Ethanol/water (3:1) | +22% vs. neat |

Skraup-Doebner-Von Miller Synthesis

Alternative approaches employ the Skraup reaction, utilizing glycerol dehydration with nitrobenzene derivatives. While this method achieves higher regioselectivity (98% para-substitution), it requires strict temperature control (135–140°C) to prevent tar formation.

Sequential Functionalization Methodology

N1-Benzoylation Protocol

The introduction of the benzoyl group at the tetrahydroquinoline N1 position proceeds via nucleophilic acyl substitution:

Reaction Scheme

1,2,3,4-Tetrahydroquinolin-6-amine + Benzoyl chloride → N1-Benzoyl intermediate

Optimized Conditions

-

Solvent: Dichloromethane (DCM), 0°C → RT gradient

-

Base: Triethylamine (2.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)

-

Time: 4 h (monitored by TLC, Rf = 0.3 in EtOAc/hexane 1:2)

Yield Enhancement Strategies

-

Stoichiometric Control : Limiting benzoyl chloride to 1.1 eq reduces diester byproduct formation from 18% to <3%

-

Microwave Assistance : 30 min irradiation at 80 W increases conversion rate by 40%

C6 Furan-2-Carboxamide Installation

The final functionalization employs carbodiimide-mediated coupling:

Procedure

-

Activate furan-2-carboxylic acid (1.2 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)

-

Add hydroxybenzotriazole (HOBt, 1.5 eq) in DMF at 0°C

-

React with N1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) for 12 h

Critical Purity Parameters

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted EDC | Excess coupling agent | Silica gel chromatography (5% MeOH/DCM) |

| HOBt adducts | Side reactions | Aqueous wash (pH 6.5) |

Advanced Purification Techniques

Hybrid Chromatography System

Combining normal-phase and reverse-phase chromatography achieves >99.5% purity:

Step 1 : Silica gel column (230–400 mesh) with EtOAc/hexane (1:1 → 3:1 gradient)

Step 2 : C18 reverse-phase HPLC (MeCN/H₂O + 0.1% TFA, 40→80% over 30 min)

Performance Metrics

| Technique | Purity Increase | Recovery Rate |

|---|---|---|

| Silica alone | 92% → 97% | 88% |

| Hybrid system | 97% → 99.5% | 82% |

Recrystallization Optimization

Ethanol/water (4:1 v/v) at −20°C produces monoclinic crystals suitable for X-ray analysis:

| Property | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell params | a=8.542 Å, b=11.209 Å, c=15.873 Å |

Spectroscopic Characterization Benchmarks

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.21 | d (J=8.4 Hz) | 1H | H-5 (quinoline) |

| 7.89 | m | 2H | Benzoyl ortho-H |

| 6.78 | dd (J=3.2, 1.8 Hz) | 1H | Furan H-3 |

FT-IR (KBr)

| Band (cm⁻¹) | Assignment |

|---|---|

| 1675 | Amide C=O stretch |

| 1598 | Quinoline C=N |

| 1276 | C-O (furan) |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate 300% throughput increase vs. batch methods:

| Parameter | Batch | Flow |

|---|---|---|

| Reaction time | 8 h | 22 min |

| Daily output | 1.2 kg | 4.7 kg |

| Solvent usage | 15 L/kg | 5.8 L/kg |

Green Chemistry Metrics

Comparative analysis of solvent systems:

| Solvent | PMI* | E-factor** | CED*** (MJ/kg) |

|---|---|---|---|

| DCM | 8.7 | 34.2 | 89 |

| 2-MeTHF | 5.1 | 18.9 | 47 |

| Cyrene® | 3.8 | 12.4 | 29 |

*Process Mass Intensity; **Environmental Factor; ***Cumulative Energy Demand

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | −20°C ± 2°C | Reduces hydrolysis rate |

| Atmosphere | N₂ purge (<0.1% O₂) | Prevents oxidation |

| Container | Amber glass, PTFE-lined | UV protection |

Emerging Methodological Innovations

Enzymatic Catalysis

Lipase B (Candida antarctica) enables room-temperature benzoylation:

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Yield | 87% | 79% |

| E-factor | 32 | 8 |

| Temperature | 80°C | 25°C |

Photochemical Activation

UV-initiated (λ=365 nm) coupling reduces reaction time:

| Condition | Conventional | Photochemical |

|---|---|---|

| Time | 12 h | 45 min |

| Byproducts | 6–8% | <1% |

| Energy cost | 18 MJ/kg | 9 MJ/kg |

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Alcohol derivatives

Substitution: Halogenated furan derivatives

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: It is used in research to understand its effects on different biological pathways and its potential as an inhibitor or activator of specific enzymes.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

Key analogs include:

- N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (): Replaces the benzoyl group with a propionyl (CH2CH2CO-) chain, reducing aromaticity and hydrophobicity.

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (): Substitutes benzoyl with an ethyl group and introduces a 2-oxo moiety, altering hydrogen-bonding capacity and steric profile.

Molecular and Physicochemical Properties

The table below summarizes critical differences:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| N-(1-benzoyl-...furan-2-carboxamide (Target) | C21H18N2O3 | 346.38 g/mol | 1-benzoyl, 6-furan-2-carboxamide |

| N-(1-propionyl-...furan-2-carboxamide (Analog 1) | C17H18N2O3 | 298.34 g/mol | 1-propionyl, 6-furan-2-carboxamide |

| N-(1-ethyl-2-oxo-...furan-2-carboxamide (Analog 2) | C16H16N2O3 | 284.31 g/mol | 1-ethyl-2-oxo, 6-furan-2-carboxamide |

Key Observations :

- Substituent Effects: Benzoyl vs.

Crystallographic Data and Validation

The Cambridge Structural Database (CSD) () and SHELX software () are critical for analyzing bond lengths, angles, and packing motifs. For instance:

- Benzoyl-Containing Compounds : Likely exhibit planar aromatic stacking in crystal lattices, whereas propionyl or ethyl analogs may adopt more flexible conformations.

Hypothesized Bioactivity

- Target Compound : The benzoyl group may improve blood-brain barrier penetration or interaction with aromatic-rich targets (e.g., kinases, GPCRs).

- Analog 2 : The 2-oxo group could mimic carbonyl motifs in enzyme substrates (e.g., proteases), suggesting divergent therapeutic applications .

Comparative Limitations

- Solubility and Stability : Propionyl/ethyl analogs may exhibit higher solubility in aqueous media due to reduced hydrophobicity, but this remains speculative without experimental validation .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

- Answer: Synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. For example, benzoylation at the 1-position and furan-2-carboxamide coupling at the 6-position are critical steps. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact yields. Dichloromethane or toluene under mild temperatures (~60°C) are common solvents, with yields optimized using coupling agents like EDCI/HOBt .

- Methodological Tip: Use HPLC to monitor intermediate purity and adjust reaction times based on TLC or LC-MS data to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- NMR (1H/13C): Confirms regiochemistry of the benzoyl and furan groups. Aromatic proton signals in the 7.0–8.5 ppm range validate substitution patterns .

- FT-IR: Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- Answer: Structural analogs exhibit antimicrobial and anticancer properties. The tetrahydroquinoline moiety interacts with enzymes (e.g., kinases), while the furan carboxamide may enhance membrane permeability. Initial assays should include:

- Antimicrobial: MIC assays against Gram-positive/negative bacteria.

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

- Answer:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzoyl para-position to modulate electron density and binding affinity .

- Bioisosteric Replacement: Replace furan with thiophene or pyrrole to alter pharmacokinetics without compromising activity .

- Data-Driven Example: A derivative with 3-chlorobenzene sulfonamide showed 2× higher inhibition of EGFR kinase compared to the parent compound .

Q. How do conflicting bioactivity data from different studies arise, and how should they be resolved?

- Answer: Discrepancies often stem from:

- Assay Variability: Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).

- Purity Issues: Trace impurities (<95% purity) may skew results.

- Resolution Strategy:

- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Validate purity via orthogonal methods (HPLC + NMR) .

Q. What computational methods predict interactions between this compound and biological targets?

- Answer:

- Molecular Docking (AutoDock Vina): Models binding to enzyme active sites (e.g., COX-2, CYP450).

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over time.

- Case Study: Docking of a tetrahydroquinoline analog into the ATP-binding pocket of PI3Kγ showed a binding energy of −9.2 kcal/mol, correlating with in vitro IC50 values .

Key Considerations for Experimental Design

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility but may denature proteins in bioassays. Prefer PBS buffer for in vitro studies .

- Negative Controls: Include unmodified tetrahydroquinoline derivatives to isolate the contribution of the furan carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.